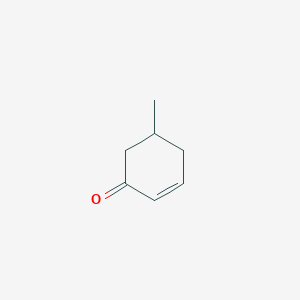

5-methylcyclohex-2-en-1-one

Description

Structural Classification and Nomenclature within Cycloalkenones

5-Methylcyclohex-2-en-1-one belongs to the class of organic compounds known as cycloalkenones, or more specifically, cyclohexenones. wikipedia.org This classification is due to its chemical structure, which consists of a six-membered carbon ring containing a ketone functional group and a carbon-carbon double bond within the ring. The nomenclature "this compound" precisely describes this structure according to the International Union of Pure and Applied Chemistry (IUPAC) system. chemspider.comnih.gov The "-one" suffix indicates the presence of a ketone group, and its position is designated as carbon 1 of the ring. The "-en" infix signifies the carbon-carbon double bond, located between carbons 2 and 3. Finally, the "5-methyl" prefix indicates a methyl group substituent attached to carbon 5 of the cyclohexene (B86901) ring. chemspider.comguidechem.com The compound has a molecular formula of C7H10O. chemspider.comguidechem.com

The presence of both a ketone and a double bond in a conjugated system gives this compound its characteristic reactivity. The general structure of cyclohexenone is a versatile scaffold in organic synthesis. wikipedia.org Variations in the position of the methyl group and other substituents on the cyclohexenone ring lead to a wide range of related compounds with different properties and applications. For instance, 3-methyl-2-cyclohexen-1-one (B144701) and 4-methylcyclohex-2-en-1-one (B3144395) are isomers with distinct chemical characteristics. cymitquimica.com

General Significance as a Versatile Synthetic Intermediate in Organic Chemistry

This compound is a valuable building block in organic synthesis, serving as a precursor for the creation of more complex molecules. evitachem.com Its utility stems from the reactivity of the α,β-unsaturated ketone moiety, which allows for a variety of chemical transformations. This versatility makes it a key intermediate in the synthesis of natural products and other biologically active compounds. rsc.orgresearchgate.net

One of the primary applications of this compound is in conjugate addition reactions, also known as Michael additions. In these reactions, nucleophiles add to the β-carbon of the enone system, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is widely employed to introduce functionality and build molecular complexity.

Furthermore, the ketone and alkene components of this compound can undergo a range of other reactions. The ketone can be reduced to an alcohol, and the double bond can be hydrogenated or subjected to various addition reactions. The combination of these reactive sites allows for a stepwise and controlled modification of the molecule.

A notable example of its application is in the total synthesis of natural products. For instance, (R)-5-methylcyclohex-2-en-1-one has been utilized as a starting material for the concise synthesis of (+)-fastigiatine. rsc.org It has also been a key component in the synthesis of luciduline (B1203590), a lycopodium (B1140326) alkaloid. cdnsciencepub.com These syntheses highlight the importance of this compound as a chiral building block for constructing intricate molecular architectures.

The ability to synthesize optically active derivatives of this compound further enhances its utility in asymmetric synthesis, where the control of stereochemistry is crucial for the biological activity of the target molecules. acs.orgepfl.ch Researchers have developed methods to produce enantiomerically pure forms of this compound, opening up avenues for the synthesis of a wide array of chiral natural products and pharmaceuticals. researchgate.net

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10O | chemspider.comguidechem.com |

| Molar Mass | 110.156 g/mol | chemspider.com |

| CAS Number | 7214-50-8 | guidechem.com |

| IUPAC Name | This compound | chemspider.com |

Examples of Reactions Involving this compound

| Reaction Type | Description | Significance |

|---|---|---|

| Michael Addition | Nucleophilic addition to the β-carbon of the enone system. | Formation of new carbon-carbon or carbon-heteroatom bonds, building molecular complexity. |

| Diels-Alder Reaction | Acts as a dienophile in cycloaddition reactions. | Construction of polycyclic systems. |

| Reduction | The ketone can be reduced to a secondary alcohol (5-methylcyclohex-2-en-1-ol). nih.gov | Introduction of a hydroxyl group and a new stereocenter. |

| Enolate Chemistry | Deprotonation alpha to the ketone to form an enolate. | Allows for alkylation and other reactions at the α-position. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICQYZVEPBJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334957 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7214-50-8 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Asymmetric Synthesis and Chiral Induction

The creation of specific stereoisomers of 5-methylcyclohex-2-en-1-one is of paramount importance, as the biological activity of more complex molecules derived from it is often dependent on their precise three-dimensional structure. wikipedia.org Enantioselective and diastereoselective methods are therefore at the forefront of synthetic efforts.

Enantioselective synthesis, which favors the formation of a single enantiomer, can be achieved through various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, and chiral catalysts. wikipedia.org

(R)-5-methylcyclohex-2-en-1-one serves as a valuable chiral building block in the total synthesis of complex natural products like (+)-fastigiatine. researchgate.net Its use in a Lewis acid-mediated Diels-Alder reaction allows for the stereocontrolled construction of key intermediates. researchgate.net The synthesis of optically active 5-substituted cyclohex-2-enones has also been achieved starting from 5-trimethylsilylcyclohex-2-en-one. rsc.org

Biocatalysis offers a powerful approach for establishing chirality. For instance, a biocatalytic cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert 3-methylcyclohex-2-en-1-one into secondary and tertiary chiral amines with excellent enantiomeric and diastereomeric ratios (up to >99.8:<0.2). nih.govacs.org This dual-enzyme system allows for the synthesis of multiple stereoisomers of the resulting amine products. nih.govacs.org

The table below summarizes selected enantioselective transformations involving methylcyclohexenone derivatives.

| Precursor/Substrate | Catalyst/Reagent | Product | Key Features |

| (R)-5-methylcyclohex-2-en-1-one | Lewis Acid, 2-tert-butyldimethylsiloxy-1,3-butadiene | cis-decalone intermediate | Used in the total synthesis of luciduline (B1203590) and nankakurines A and B. researchgate.net |

| 3-methylcyclohex-2-en-1-one | Ene-reductase & Imine reductase/Reductive aminase | Secondary and tertiary chiral amines | High enantiomeric and diastereomeric ratios; all four possible stereoisomers can be obtained. nih.govacs.org |

| 5-trimethylsilylcyclohex-2-en-one | Not specified | Optically active 5-substituted cyclohex-2-enones | Synthesis of chiral cyclohexenones. rsc.org |

Once a chiral center is established, subsequent reactions must be controlled to create the desired diastereomer. Diastereoselective functionalization of the cyclohexenone ring is crucial for building complex molecular architectures. For example, in the synthesis of luciduline, the reductive amination of a cis-decalone derived from (R)-5-methylcyclohex-2-en-1-one proceeds with high diastereoselectivity (dr > 10:1), delivering the hydride to the convex face of the decalin system. researchgate.net

Biocatalytic methods also exhibit remarkable diastereoselectivity. The combination of ene-reductases and imine reductases can produce trans-1,2 and cis-1,3 substituted cyclohexylamines in high optical purities. acs.org This highlights the ability of enzymatic systems to control the formation of multiple stereocenters with high precision.

Regioselective Synthetic Strategies

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is another critical aspect of synthesizing and modifying this compound.

Domino and cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. nih.gov20.210.105 These reactions streamline synthetic sequences by reducing the number of purification steps and the amount of waste generated. 20.210.105

The synthesis of 5-substituted-3-methylcyclohex-2-en-1-ones can be achieved through a proline-catalyzed five-step domino reaction of acetone (B3395972) and aromatic aldehydes. researchgate.net In some cases, unexpected cascade reactions, such as a Michael-type addition of a second molecule of acetone followed by a Robinson annulation, can lead to the formation of 3-methylcyclohex-2-enone derivatives. mdpi.com One-pot, four-step domino reactions of substituted β-ketoesters have also been developed to produce a variety of C2-substituted 3-methylcyclohex-2-enones. researchgate.net

The table below illustrates examples of domino and cascade reactions leading to cyclohexenone structures.

| Reactants | Catalyst/Conditions | Product Type | Reaction Type |

| Acetone, Aromatic Aldehydes | L-proline | 5-substituted-3-methylcyclohex-2-en-ones | Five-step domino reaction researchgate.net |

| Substituted Aromatic Aldehydes, Acetone | Potassium Hydroxide | 3-methylcyclohex-2-enones | Cascade Robinson annulation mdpi.com |

| Substituted β-ketoesters | Not specified | C2-substituted 3-methylcyclohex-2-enones | One-pot four-step domino reaction researchgate.net |

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic alkenes of various ring sizes. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene, which drives the reaction forward. wikipedia.orgyoutube.com

RCM has been employed in the synthesis of derivatives of this compound. For example, (-)-(5S,6S)-6-methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one was synthesized via an RCM reaction of a diene precursor. nih.gov The versatility of RCM allows for its application in the synthesis of a wide range of heterocyclic and carbocyclic structures, including those that are difficult to access by other means. wikipedia.org

Biocatalytic and Biomimetic Pathways

Nature provides inspiration for the development of novel synthetic strategies. Biocatalysis harnesses the power of enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions, while biomimetic synthesis seeks to replicate biological reaction pathways in the laboratory. unipd.it

As previously mentioned, biocatalytic cascades utilizing ene-reductases and imine reductases are highly effective for the asymmetric synthesis of chiral amines from 3-methylcyclohex-2-en-1-one. nih.govacs.org In these systems, a formate (B1220265) dehydrogenase can be used for the in situ recycling of the NADPH cofactor, enhancing the atom economy of the process. nih.gov Another biocatalytic approach involves the use of toluene (B28343) dioxygenase from Pseudomonas putida to achieve the cis-dihydroxylation of ortho-cresol, leading to the formation of (4S,5R,6S)-4,5-dihydroxy-6-methylcyclohex-2-en-1-one. qub.ac.uk

Biomimetic strategies have been successfully applied in the total synthesis of complex natural products starting from chiral this compound. The synthesis of (+)-fastigiatine features a biomimetic transannular Mannich reaction to generate two quaternary centers at a late stage. researchgate.net Similarly, the synthesis of other Lycopodium (B1140326) alkaloids has been inspired by plausible biosynthetic pathways. researchgate.net

Synthesis from Precursor Molecules

Traditional organic synthesis provides several reliable pathways to this compound, starting from readily available precursor molecules.

(R)-Pulegone, a naturally occurring monoterpene, is a common starting material for the chiral synthesis of (R)-5-methylcyclohex-2-en-1-one. One established route involves the transformation of pulegone (B1678340) oxides. uni-konstanz.de In this multi-step synthesis, pulegone oxides are treated with sodium hydride and thiophenol, followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA) to create a sulfoxide (B87167) intermediate. This intermediate is then heated in dimethylformamide (DMF) with calcium carbonate, leading to an elimination reaction that yields (R)-5-methylcyclohex-2-en-1-one. uni-konstanz.de Other reports confirm that the target compound can be prepared from pulegone in a four or five-step sequence. orgsyn.orgscispace.com

Additionally, the photosensitized oxygenation of pulegone can produce hydroperoxide derivatives, such as 2-(1-hydroperoxy-1-methylethyl)-5-methylcyclohex-2-en-1-one, which is a functionalized derivative of the target structure.

Cyclohexenols serve as direct precursors to this compound through oxidation. Enzymatic oxidation using alcohol dehydrogenases (ADHs) provides a green and efficient method. For example, an ADH from Lactobacillus kefir (LK-ADH) can oxidize various methylcyclohexenol isomers to their corresponding ketones. nih.gov

Chemical methods are also employed. A complex, multi-step synthesis starting from (-)-(1E,3Z)-2-methyl-1-((1S)-1-phenylethoxy)penta-1,3-dien-3-ol benzoate (B1203000) can produce the chiral derivative (-)-(5S,6S)-6-methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one. This pathway involves a key ring-closing metathesis step after oxidation of an enol ether intermediate to an enone. nih.gov

Saturated cyclohexanone (B45756) rings can be converted to the α,β-unsaturated this compound. A notable synthesis of the related isomer, (R)-(+)-6-methylcyclohex-2-en-1-one, starts from (2R,5R)-(+)-trans-dihydrocarvone, a substituted cyclohexanone. The process involves ozonolysis in methanol, followed by treatment with copper(II) acetate (B1210297) and ferrous sulfate (B86663) to induce the formation of the enone structure. orgsyn.org

The synthesis from pulegone oxides can also be classified under this section, as the starting material is an epoxidized cyclohexanone derivative. uni-konstanz.de The reaction sequence involves the ring-opening of the epoxide, which is a saturated heterocyclic portion of the cyclohexanone ring, followed by subsequent steps to introduce the double bond. uni-konstanz.de

Table 2: Synthesis of this compound from Precursors

| Starting Material | Reagents/Method | Product | Overall Yield | Citations |

|---|---|---|---|---|

| Pulegone Oxides | 1. NaH, Thiophenol 2. m-CPBA 3. Heat, CaCO3 | (R)-5-methylcyclohex-2-en-1-one | 72% (over 2 steps) | uni-konstanz.de |

| (2R,5R)-(+)-trans-Dihydrocarvone | 1. O3, MeOH 2. Cu(OAc)2, FeSO4 | (R)-(+)-6-Methylcyclohex-2-en-1-one | Not specified | orgsyn.org |

| Diene benzoate derivative | Multi-step including Ring-Closing Metathesis | (-)-(5S,6S)-6-methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one | Not specified | nih.gov |

Mechanistic Organic Chemistry and Reaction Dynamics

Nucleophilic Addition Reactions

The conjugated system in 5-methylcyclohex-2-en-1-one presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the enone system. This duality gives rise to two main types of addition reactions: 1,2-addition and 1,4-addition (also known as conjugate or Michael addition). libretexts.orglibretexts.org

Michael Addition Mechanisms of this compound

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In the case of this compound, the reaction proceeds through the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

The mechanism can be generalized as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic β-carbon (C3) of the enone.

Enolate Formation: The π-electrons of the double bond shift, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate.

Protonation: The enolate is protonated, typically by a protic solvent or a mild acid, to yield the thermodynamically stable ketone product. masterorganicchemistry.com

Common nucleophiles for the Michael addition include enolates derived from β-ketoesters, malonates, and β-cyanoesters, as well as organocuprates, amines, and thiols. masterorganicchemistry.com For instance, the conjugate addition of an acetylide to this compound, followed by oxidation, is a viable synthetic route.

1,2- and 1,4-Addition Selectivity with Organometallic Reagents

The regioselectivity of nucleophilic addition to this compound (1,2- versus 1,4-addition) is highly dependent on the nature of the organometallic reagent used. libretexts.orglibretexts.org

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles, which are typically highly reactive and have a high charge density (e.g., organolithium and Grignard reagents), tend to favor the kinetically controlled 1,2-addition to the "harder" electrophilic carbonyl carbon. libretexts.orglibretexts.org Conversely, "softer" nucleophiles, which are less reactive and more polarizable (e.g., organocuprates), prefer the thermodynamically controlled 1,4-addition to the "softer" β-carbon. libretexts.orglibretexts.org

Organocuprates (Gilman Reagents): These reagents are renowned for their high propensity for 1,4-addition to α,β-unsaturated ketones. The reaction of this compound with lithium dimethylcuprate, for example, would predominantly yield 3,5-dimethylcyclohexanone.

Organozinc Reagents: In copper-catalyzed asymmetric 1,4-additions, dialkylzinc reagents have shown high reactivity and enantioselectivity with N-sulfonyl imines derived from this compound, favoring the formation of the 1,4-adduct. rsc.org This method has been successfully used to create quaternary stereocenters and achieve cis-selective additions. rsc.org

The table below summarizes the expected major product for the reaction of this compound with various organometallic reagents.

| Organometallic Reagent | Predominant Addition Type | Major Product |

| Methyllithium (CH₃Li) | 1,2-Addition | 1,5-Dimethylcyclohex-2-en-1-ol |

| Methylmagnesium Bromide (CH₃MgBr) | Primarily 1,2-Addition | 1,5-Dimethylcyclohex-2-en-1-ol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | 3,5-Dimethylcyclohexanone |

| Diethylzinc (Et₂Zn) with Copper Catalyst | 1,4-Addition | 3-Ethyl-5-methylcyclohexanone |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound can participate in these reactions, most notably in Diels-Alder cycloadditions.

Diels-Alder Cycloadditions Involving this compound as a Dienophile or Diene Equivalent

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this reaction, this compound typically acts as the dienophile, reacting with a conjugated diene.

As a Dienophile: The electron-withdrawing carbonyl group activates the double bond of this compound for reaction with electron-rich dienes. For example, the Lewis acid-catalyzed Diels-Alder reaction of this compound with butadiene can yield a cis-decalone system. nih.gov The use of Lewis acids like aluminum chloride can enhance the reactivity of the enone and influence the stereoselectivity of the reaction. researchgate.net High pressures can also be employed to promote these cycloadditions.

Reaction with Hindered Dienes: Even with sterically hindered dienes, the Diels-Alder reaction with 3-methylcyclohex-2-en-1-one (a constitutional isomer of the title compound) can proceed in the presence of a mixed Lewis acid system (AlBr₃/AlMe₃) to give the desired cycloadduct in good yield. ucla.edu

The following table presents examples of Diels-Alder reactions involving this compound.

| Diene | Catalyst/Conditions | Product Type |

| Butadiene | Aluminum Chloride | cis-fused Decalone |

| 2-tert-Butyldimethylsilyloxy-1,3-butadiene | Aluminum-mediated | cis-Decalone nih.gov |

| Substituted Hindered Dienes | AlBr₃/AlMe₃ | Highly Substituted Cyclohexene (B86901) Adduct ucla.edu |

Tautomeric Equilibria and Proton Transfer Phenomena

Tautomerism involves the migration of a proton accompanied by a shift of a double bond. For this compound, the most significant tautomeric equilibrium is the keto-enol tautomerism, which involves the interconversion between the ketone and its corresponding enol forms.

The keto form is generally more stable. However, the enol form is a crucial intermediate in many reactions, particularly those involving the α-carbon. The formation of the enol or its conjugate base, the enolate, is facilitated by acids or bases. Keto-enol tautomerism can lead to the rapid isotopic exchange of hydrogen atoms adjacent to the keto group.

Proton transfer is a fundamental step in these tautomeric equilibria. The rate of proton transfer can be influenced by the solvent and the presence of catalysts. nih.govresearchgate.net In the context of this compound, proton transfer at the α-carbon (C2 and C6) leads to the formation of different enolates, which can then react with electrophiles.

Oxidation-Reduction Chemistry

The functional groups within this compound allow for a variety of oxidation and reduction reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This results in the formation of 5-methylcyclohex-2-en-1-ol. The carbon-carbon double bond can be reduced via catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst (H₂/Pd), to yield 5-methylcyclohexanone. The choice of reducing agent can allow for selective reduction of either the carbonyl group or the double bond.

Oxidation: The allylic positions of the ring (C4 and C6) are susceptible to oxidation. Photosensitized oxygenation of related cyclohexenone systems can lead to the formation of hydroperoxides. For instance, the photosensitized oxygenation of pulegone (B1678340), which shares a similar cyclohexenone core, yields hydroperoxide derivatives. Epoxidation of the double bond can also be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which would form an epoxide.

The following table outlines some common oxidation and reduction reactions of this compound.

| Reagent/Condition | Reaction Type | Major Product |

| Sodium Borohydride (NaBH₄) | Carbonyl Reduction | 5-Methylcyclohex-2-en-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl Reduction | 5-Methylcyclohex-2-en-1-ol |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Alkene Reduction | 5-Methylcyclohexanone |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Epoxidation | 5-Methyl-7-oxabicyclo[4.1.0]heptan-2-one |

| Photosensitized Oxygenation | Allylic Oxidation | Hydroperoxide derivatives |

Substitution Reactions

The α,β-unsaturated ketone structure of this compound makes it susceptible to nucleophilic substitution reactions, particularly conjugate additions (Michael-type reactions). However, direct substitution at the carbonyl group or other positions on the ring can also be achieved under specific conditions.

Research into the reactivity of related cyclohexenone systems provides insight into the probable substitution mechanisms for this compound. For instance, the reaction of 3-ethenyl-4-methylcyclohex-2-en-1-one (B14414873) with carbanionic nucleophiles has been studied, revealing a preference for conjugate addition. researchgate.net The specific substitution pathway, whether it follows an S(_N)1, S(_N)2, or other mechanism, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of any potential intermediates like carbocations. libretexts.orguomustansiriyah.edu.iq

In the context of S(_N)1 reactions, the rate-determining step is the unimolecular formation of a carbocation intermediate. dalalinstitute.com For this compound, this would likely require protonation of the hydroxyl group (if the reactant is the corresponding alcohol, 5-methylcyclohex-2-en-1-ol) to form a good leaving group (water), followed by its departure to generate a carbocation. libretexts.org The stability of this carbocation is a key factor; in this case, it would be an allylic carbocation, which is stabilized by resonance. The subsequent attack by a nucleophile can then occur at either of the resonance-contributing carbons.

Conversely, the S(_N)2 mechanism involves a bimolecular transition state where the nucleophile attacks as the leaving group departs. dalalinstitute.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center. For this compound, an S(_N)2' (S(_N)2 prime) reaction is also a possibility, where the nucleophile attacks the double bond in a conjugate fashion, leading to a shift of the double bond and expulsion of a leaving group from the allylic position. dalalinstitute.com An illustrative example of an S(_N)2′ reaction is the conversion of 3-bromo-3-methylcyclohex-1-ene to 3-methylcyclohex-2-en-1-ol. dalalinstitute.com

The table below summarizes the key characteristics that help predict the likely substitution mechanism.

| Factor | S(_N)1 | S(_N)2 |

| Electrophile | Favored by tertiary, allylic, or benzylic carbons that form stable carbocations. | Favored by methyl or primary carbons due to less steric hindrance. |

| Nucleophile | Favored by weak nucleophiles (e.g., water, alcohols). | Favored by strong nucleophiles (especially those with a negative charge). |

| Solvent | Favored by polar protic solvents that can stabilize the carbocation intermediate. | Favored by polar aprotic solvents that enhance nucleophile reactivity. |

| Stereochemistry | Leads to racemization if the reaction occurs at a chiral center. | Leads to inversion of configuration at a chiral center. |

| This table is based on general principles of nucleophilic substitution reactions. libretexts.org |

Enantiomerization and Racemization Pathways

The chirality of this compound, stemming from the stereocenter at the 5-position, introduces the possibility of enantiomerization and racemization. Racemization, the process of converting an enantiomerically enriched sample into a mixture of equal parts of both enantiomers, can occur through various mechanisms.

One potential pathway for racemization involves the formation of an enol or enolate intermediate. In the presence of an acid or base, the ketone can tautomerize to its enol form, or be deprotonated to form an enolate. If the stereocenter is adjacent to the carbonyl group, this process can lead to its inversion. However, in this compound, the stereocenter is at the 5-position, not directly adjacent to the carbonyl (at the 1-position) or the double bond (at the 2 and 3-positions). Therefore, simple enolization at the α-carbon (position 6) would not directly lead to racemization at the 5-position.

A more plausible pathway for racemization of this compound involves a guidechem.comunivpancasila.ac.id-hydride shift, which would move the double bond and potentially create a situation where the stereocenter can be epimerized. However, the conditions required for such a shift might be harsh.

A study on the asymmetric isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to the corresponding α,β-unsaturated chiral enones highlighted that erosion of optical purity can occur. nih.gov This racemization was observed to be temperature-dependent, with lower temperatures helping to suppress it. nih.gov This suggests that the racemization process has a significant activation energy barrier.

The concept of deracemization, converting a racemate into a single enantiomer, can be achieved under thermodynamic or kinetic control. rsc.org For cyclic ketones, base-catalyzed deracemization in the presence of a chiral host has been demonstrated. rsc.org This process relies on the preferential complexation of one enantiomer by the chiral host, shifting the equilibrium as the uncomplexed enantiomer undergoes racemization. rsc.org

The stability of the chiral center and the rate of racemization are crucial factors in asymmetric synthesis. pageplace.de The half-life of racemization can be determined experimentally and is a measure of the configurational stability of a chiral compound. pageplace.de

| Process | Description | Relevance to this compound |

| Enantiomerization | The interconversion of enantiomers. | Possible for this compound, leading to racemization. |

| Racemization | The formation of a 1:1 mixture of enantiomers from an enantiomerically enriched sample. | Can occur under certain conditions, for example, elevated temperatures, potentially limiting the enantiomeric purity of synthesized material. nih.gov |

| Deracemization | The conversion of a racemic mixture into a non-racemic mixture. | A potential strategy to obtain enantiopure this compound, possibly through methods like crystallization with a chiral host. rsc.org |

Advanced Analytical Techniques for Structural Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like 5-methylcyclohex-2-en-1-one. emerypharma.comnih.gov It provides data on the chemical environment, connectivity, and spatial arrangement of atoms.

Application of 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. emerypharma.comnih.gov

¹H NMR: The 1D proton NMR spectrum provides initial information on the different types of protons present in the molecule based on their chemical shifts, signal integrations (number of protons), and splitting patterns (coupling with neighboring protons). emerypharma.com

¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov

2D NMR Techniques: To overcome signal overlap and confirm assignments, 2D NMR techniques are employed. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govmdpi.com

A combination of these 1D and 2D NMR experiments allows for the full and confident assignment of all proton and carbon resonances in the this compound molecule. emerypharma.comyoutube.com

Elucidation of Stereochemistry via Advanced NMR Methods (e.g., NOESY)

The stereochemistry of this compound, particularly the relative orientation of the methyl group, can be determined using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). ipb.ptacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects spatial proximity between protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, typically within 5 Å. By analyzing the NOE correlations, the relative stereochemistry of substituents on the cyclohexene (B86901) ring can be established. For instance, a NOE between the methyl protons and specific ring protons would confirm their cis or trans relationship. ipb.ptacs.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic separation techniques (hyphenated techniques), it becomes an indispensable tool for the analysis of complex mixtures and the confirmation of product identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds like this compound. nih.govbioline.org.brirsst.qc.ca

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. researchgate.netf1000research.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum. researchgate.netf1000research.com This spectrum serves as a molecular fingerprint, and by comparing it to a library of known spectra, the identity of this compound can be confirmed. nih.govnih.gov The retention time from the GC provides an additional layer of identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution version, ultra-performance liquid chromatography (UPLC)-MS, are versatile techniques for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.govdshs-koeln.de

In LC-MS, the sample is dissolved in a solvent and separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov UPLC utilizes smaller stationary phase particles, leading to higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. dshs-koeln.deku.edu These techniques are particularly useful for monitoring reaction progress, assessing product purity, and identifying byproducts in the synthesis of this compound. bldpharm.comambeed.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. mpg.de

When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. mpg.de For this compound, the IR spectrum will show characteristic absorption bands for the carbon-carbon double bond (C=C) in the cyclohexene ring and, most notably, a strong absorption band for the carbonyl group (C=O) of the ketone. nih.gov The presence and position of these bands can confirm the key functional groups of the molecule. nih.gov

Chromatographic Methods for Purity Assessment and Isomeric Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, offering robust methods for assessing its purity and for separating its stereoisomers and constitutional isomers. The versatility of HPLC allows for the use of both normal-phase and reverse-phase chromatography, as well as specialized chiral stationary phases (CSPs) for the resolution of enantiomers.

The purity of this compound can be effectively determined using reverse-phase HPLC. For instance, a C18 column can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS-compatible applications. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities.

The separation of the enantiomers of this compound, (R)- and (S)-5-methylcyclohex-2-en-1-one, is a critical analytical challenge, particularly in asymmetric synthesis and stereoselective studies. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high efficacy in resolving a wide range of chiral compounds, including cyclic ketones. researchgate.net For example, a Chiralcel OD-H column, which is a cellulose tris(3,5-dimethylphenylcarbamate) based CSP, has been successfully used for the enantioseparation of related cyclohexenone derivatives. researchgate.net Similarly, Chiralpak AD-H, an amylose-based CSP, has been employed for the chiral resolution of various compounds, often using a mobile phase of hexane (B92381) and an alcohol modifier like 2-propanol. researchgate.netrsc.org

The separation of constitutional isomers, such as 3-methylcyclohex-2-en-1-one and 4-methylcyclohex-3-en-1-one, from this compound can also be achieved using HPLC. The choice of stationary phase and mobile phase composition is crucial for achieving baseline separation of these isomers. Reverse-phase conditions, similar to those used for purity analysis, can often provide sufficient resolution.

Detailed research findings have highlighted specific HPLC methods for the analysis of related cyclohexenone structures, which can be adapted for this compound. For instance, the analysis of 3-methylcyclohex-2-en-1-ol, a related compound, involved HPLC analysis which can inform the development of methods for its ketone analogue. semanticscholar.org Furthermore, the separation of cis and trans isomers of more complex molecules containing a cyclohexene ring has been extensively studied, providing insights into mobile phase optimization, where additives like 1-octene (B94956) have been shown to improve resolution on C18 columns. google.com

The following interactive data tables summarize typical HPLC conditions used for the analysis and separation of this compound and related compounds.

Table 1: HPLC Methods for the Analysis of this compound and Related Compounds

| Analyte | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| R-(-)-Carvone (related terpene) | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | - | UV/MS | sielc.com |

| Wieland-Miescher Ketone (related structure) | Chiralcel OD-H | - | - | - | researchgate.net |

| 2-iodo-3-methylcyclohex-2-en-1-one enantiomers | Chiralpak AD-H | Hexanes: 2-propanol = 95:5 | 0.8 | UV (290 nm) | rsc.org |

| 3-methylcyclohex-2-en-1-ol | - | - | - | - | semanticscholar.org |

| Cis/Trans Isomers (complex molecule) | C18 ODS-AP | Methanol, Water, Phosphoric Acid, 1-Octene | - | UV (254 nm) | google.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic characteristics of 5-methylcyclohex-2-en-1-one. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), allow for the determination of various electronic properties that govern the molecule's behavior. uclouvain.beacs.org

The electronic structure of this compound is characterized by the conjugated system of the α,β-unsaturated ketone. This conjugation involves the π-orbitals of the C=C double bond and the C=O carbonyl group, leading to a delocalization of electron density across these atoms. This delocalization influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the β-carbon and the carbonyl carbon.

Table 1: Computed Electronic and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | guidechem.com |

| Molecular Weight | 110.15 g/mol | nih.gov |

| Exact Mass | 110.073164938 Da | guidechem.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

| Complexity | 124 | guidechem.com |

This table presents computationally derived properties that provide a baseline understanding of the molecule's electronic and physical characteristics.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and, crucially, the high-energy transition states that control the reaction rate. ifpenergiesnouvelles.fr

The synthesis of the cyclohexenone core, for example, can be modeled to understand the intricacies of reactions like the Robinson annulation or domino reactions. researchgate.net Studies on proline-catalyzed domino reactions to form 5-substituted-3-methylcyclohex-2-en-1-ones, for instance, reveal complex multi-step pathways. researchgate.net Computational modeling of these pathways involves locating the geometry of each transition state and calculating its energy barrier. This analysis helps in understanding the stereoselectivity of such reactions and optimizing conditions for desired products.

Furthermore, the reactivity of the enone system itself can be explored. For example, the Michael addition of nucleophiles to the β-carbon is a characteristic reaction. Transition state modeling for such an addition would involve calculating the energy profile as the nucleophile approaches the double bond, leading to the formation of an enolate intermediate. DFT calculations are commonly employed for this purpose, often including solvent effects through polarizable continuum models (PCM) to provide a more realistic reaction environment. acs.org While specific transition state models for this compound are not widely published, the principles are well-established from studies on similar α,β-unsaturated systems.

Spectroscopic Property Prediction and Validation

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be used to interpret and validate experimental spectra. nih.gov For this compound, this includes predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The prediction of IR and Raman spectra is typically achieved by calculating the harmonic vibrational frequencies using DFT methods. nih.govresearchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental data to assign specific vibrational modes to observed absorption bands. For complex molecules, this computational assignment is often essential for an accurate interpretation of the spectrum. Recent advancements include the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to account for environmental effects (like a solvent or a protein binding pocket) on the vibrational signatures. nih.gov Deep learning models are also emerging as a high-throughput method for predicting Raman spectra directly from molecular structure. chemrxiv.org

Table 2: General Approach for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Information Obtained |

| Infrared (IR) & Raman | DFT (e.g., B3LYP) Frequency Calculations | Vibrational frequencies, intensities, and mode assignments. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Chemical shifts (¹H, ¹³C) and coupling constants. |

| Vibrational Circular Dichroism (VCD) | DFT calculations of rotational strengths | Conformational and stereochemical information. |

This table outlines the common computational methods used to predict spectroscopic properties, which are applicable to this compound.

Conformational Analysis and Stereochemical Prediction

The cyclohexene (B86901) ring of this compound is not planar and can adopt several conformations. The presence of a chiral center at the C5 position, where the methyl group is attached, adds another layer of stereochemical complexity. windows.netquimicaorganica.org

Computational conformational analysis is used to determine the relative energies and populations of these different spatial arrangements. sapub.org The cyclohex-2-en-1-one ring typically adopts a half-chair or an envelope conformation. For this compound, two primary conformers are considered based on the position of the methyl group: pseudo-axial and pseudo-equatorial.

Theoretical calculations, often performed using DFT or Møller-Plesset perturbation theory (MP2), can predict the geometry and relative stability of these conformers. researchgate.net Generally, for substituted cyclohexanes, conformers with bulky substituents in an equatorial position are more stable to avoid steric hindrance, specifically 1,3-diaxial interactions. sapub.org In the case of this compound, the pseudo-equatorial conformer is predicted to be more stable than the pseudo-axial conformer. The energy difference between these conformers dictates their equilibrium population at a given temperature. sapub.org These theoretical predictions are crucial for understanding how the molecule's shape influences its reactivity and interaction with other chiral molecules, such as enzymes. quimicaorganica.org

Table 3: Predicted Conformational Preferences in Substituted Cyclohexanes

| Substituent Position | Key Interaction | Relative Stability | Rationale |

| Equatorial | Gauche interactions with ring carbons | More Stable | Minimizes steric strain. |

| Axial | 1,3-Diaxial interactions with axial hydrogens | Less Stable | Increased steric repulsion (Pauli repulsion) raises the conformational energy. sapub.orgresearchgate.net |

This table summarizes the general principles of conformational analysis in cyclohexane (B81311) rings, which are directly applicable to predicting the preferred conformation of this compound.

Utility in Natural Product Synthesis and Complex Molecule Construction

Role as Chiral Building Blocks in Asymmetric Synthesis

The enantiomers of 5-methylcyclohex-2-en-1-one, specifically (R)- and (S)-5-methylcyclohex-2-en-1-one, are highly prized as chiral building blocks in asymmetric synthesis. nih.govrsc.orgdocsearch.ru These compounds provide a pre-existing stereocenter that can be used to control the stereochemical outcome of subsequent reactions, a fundamental concept in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The (R)-enantiomer, in particular, is a well-established starting material for creating complex chiral structures. rsc.orggoogle.comresearchgate.net

The utility of chiral cyclohexenones is rooted in their ability to undergo a wide range of stereoselective transformations, including 1,4-conjugate additions and pericyclic reactions, which allows for the introduction of new stereocenters with a high degree of control. arkat-usa.org For example, the enantioselective synthesis of (+)-fastigiatine, a complex Lycopodium (B1140326) alkaloid, commences from (R)-5-methylcyclohex-2-en-1-one, highlighting the compound's crucial role in establishing the absolute stereochemistry of the final natural product. acs.orgchemmethod.comCurrent time information in Bangalore, IN.nih.govgoogle.com

Strategic Intermediate in Total Synthesis

This compound has proven to be a strategic intermediate in the total synthesis of numerous complex natural products. Its cyclic structure and embedded functionality allow for the efficient construction of polycyclic systems.

The application of this compound is notably prominent in the synthesis of Lycopodium alkaloids, a family of structurally complex and biologically interesting compounds. nih.govgoogle.com

A particularly concise total synthesis of (+)-fastigiatine was achieved starting from (R)-5-methylcyclohex-2-en-1-one. acs.orgchemmethod.comCurrent time information in Bangalore, IN.nih.govgoogle.com This synthesis effectively demonstrates the strategic importance of the starting enone. The initial step involves a Diels-Alder reaction between (R)-5-methylcyclohex-2-en-1-one and a suitable diene, which efficiently assembles a significant portion of the carbon skeleton and sets key stereocenters. acs.orgCurrent time information in Bangalore, IN.orgsyn.org Subsequent key transformations include a Suzuki coupling and a cuprate (B13416276) addition to introduce nitrogen-containing fragments, followed by a biomimetic transannular Mannich reaction to construct the intricate polycyclic core of the alkaloid. acs.orgchemmethod.comCurrent time information in Bangalore, IN.nih.govgoogle.com This synthetic strategy, which accomplishes the synthesis in just six steps from the enone, underscores the efficiency of using this compound as a foundational building block. chemmethod.comCurrent time information in Bangalore, IN.google.com

Beyond fastigiatine, this enone is also a key precursor in the synthesis of other Lycopodium alkaloids. For instance, a synthetic route to (±)-lycopodine utilizes this compound in an initial organocopper addition to form a key precursor for a subsequent intramolecular cycloaddition. researchgate.net Similarly, the total syntheses of nankakurines A and B have been accomplished starting from (±)-5-methylcyclohex-2-en-1-one through a sequence involving a Diels-Alder reaction and reductive amination.

Key Synthetic Steps in the Total Synthesis of (+)-Fastigiatine from (R)-5-methylcyclohex-2-en-1-one

| Step | Reaction Type | Reagents/Conditions | Purpose | Citation |

|---|---|---|---|---|

| 1 | Intermolecular Diels-Alder Reaction | Diene 6, Et₂AlCl | Constructs the decalin core and introduces multiple carbon atoms. | Current time information in Bangalore, IN.orgsyn.org |

| 2 | Dibromocarbene Ring Expansion | CHBr₃, t-BuOK | Expands the six-membered ring to a seven-membered ring, forming a bromo enone. | Current time information in Bangalore, IN. |

| 3 | Suzuki Coupling | Boronic acid derivative, Pd catalyst | Introduces the first Boc-protected nitrogen atom building block. | chemmethod.comCurrent time information in Bangalore, IN.google.com |

| 4 | Cuprate Addition | Novel cuprate reagent 11 | Introduces the second Boc-protected nitrogen atom building block. | chemmethod.comCurrent time information in Bangalore, IN.google.com |

| 5 | Transannular Aldol Reaction | - | Establishes the correct configuration at C12. | chemmethod.comCurrent time information in Bangalore, IN. |

| 6 | Biomimetic Transannular Mannich Reaction | - | Forms the final two quaternary centers and completes the polycyclic core. | acs.orgchemmethod.comCurrent time information in Bangalore, IN.nih.gov |

While direct synthesis of irones from this compound is not extensively documented, closely related cyclohexenone derivatives are pivotal intermediates in the synthesis of these and other fragrant terpenoids like damascones. chemmethod.comnih.gov The synthesis of α-irone, for example, proceeds through a key intermediate, 5,6-dimethyl-5-hepten-2-one, which can be conceptually derived from cyclohexenone structures. Current time information in Bangalore, IN.

Furthermore, the synthesis of damascone-like fragrance compounds has been achieved using derivatives such as 1-(2-ethyl-5-methylcyclohex-2-enyl)but-2-en-1-one, highlighting the utility of the substituted methylcyclohexenone scaffold in fragrance chemistry. chemmethod.com The general synthetic utility of chiral cyclohexenones as versatile starting materials for various terpenes is well-established. arkat-usa.org For instance, methods for the stereocontrolled synthesis of chiral building blocks for oxygenated terpenoids have been developed from (R)-3-methylcyclohex-2-enyl esters, which are closely related to this compound.

Preparation of Functionalized Derivatives for Advanced Organic Synthesis

This compound serves as a versatile platform for the preparation of a wide array of functionalized derivatives. These derivatives, equipped with additional reactive handles, are instrumental in more advanced and complex organic syntheses.

Examples of such derivatization include:

Alkoxy Derivatives: Optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones have been synthesized through multi-step sequences involving ring-closing metathesis. These compounds serve as valuable chiral synthons for further synthetic elaborations.

Sulfonamide Derivatives: The reaction of 3-amino-5-methylcyclohex-2-en-1-one (B1274145) with p-chlorobenzenesulfonyl chloride yields 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one. This class of enaminone derivatives has been investigated for potential biological activity.

Hydroxyalkyl Derivatives: The hydroboration of related enones, followed by oxidation, can introduce hydroxyalkyl side chains. For example, (R)-2-(3-hydroxypropyl)-5-methylcyclohex-2-en-1-one has been prepared and utilized as an intermediate in the synthesis of complex alkaloids.

Examples of Functionalized Derivatives from this compound and Related Precursors

| Derivative Name | Precursor | Key Reaction | Citation |

|---|---|---|---|

| (-)-(5S,6S)-6-Methyl-5-((1S)-1-phenylethoxy)cyclohex-2-en-1-one | (-)-(2S,3S)-2-Methyl-3-((1S)-1-phenylethoxy)cyclopent-5-en-1-yl benzoate (B1203000) derivative | Oxidation and Ring-Closing Metathesis | |

| 3-(4-Chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one | 3-Amino-5-methylcyclohex-2-en-1-one | Reaction with p-chlorobenzenesulfonyl chloride | |

| (R)-2-(3-Hydroxypropyl)-5-methylcyclohex-2-en-1-one | (R)-2-(3-(tert-Butyldimethylsilyloxy)propyl)-5-methylcyclohex-2-en-1-one | Hydroboration-oxidation of a related enone | |

| (±)-Luciduline | 2-(2-Cyanoethyl)-5-methylcyclohex-2-en-1-one | Multi-step synthesis |

Applications in Chemoenzymatic Synthesis

The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful and environmentally benign routes to complex molecules. This compound and its isomers are suitable substrates for various enzymatic reactions, enabling the production of valuable chiral compounds.

Dioxygenase-mediated Reactions: Toluene (B28343) dioxygenase (TDO) from Pseudomonas putida can catalyze the cis-dihydroxylation of substituted phenols, which can exist in equilibrium with their corresponding cyclohexenone tautomers. This process can lead to the formation of enantiopure cyclohex-2-en-1-one cis-diols.

Reductase-mediated Reactions: A dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) has been developed for the asymmetric synthesis of chiral primary, secondary, and tertiary amines starting from α,β-unsaturated ketones like 3-methylcyclohex-2-en-1-one. This biocatalytic cascade allows for the creation of two stereocenters with high stereoselectivity. In a related approach, engineered EneIRED enzymes have been used for the reductive amination of methylcyclohexenone, demonstrating scalability and good yields.

These chemoenzymatic strategies leverage the high selectivity of enzymes to produce optically active intermediates that are otherwise challenging to synthesize, thereby expanding the synthetic utility of the this compound scaffold.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of high-resolution data to resolve stereochemical ambiguities. For example, studies on analogous cyclohexenones achieved R-factors <5% by addressing twinning and anisotropic displacement parameters .

- Multinuclear NMR : Combine , , and DEPT-135 spectra to assign substituent positions. For instance, vinyl proton signals in similar compounds appear as broad doublets near δ 5.3 ppm in NMR .

- IR spectroscopy : Identify enone stretching vibrations (~1665 cm) to confirm conjugation integrity .

How should researchers address contradictions in reported biological activity data for this compound analogs?

Q. Methodological Answer :

- Systematic error analysis : Compare experimental protocols (e.g., cell line variability, assay sensitivity) across studies. For example, discrepancies in IC values for cyclohexenone derivatives may arise from differences in solvent polarity or incubation times .

- Meta-analysis frameworks : Apply COSMOS-E guidelines to assess confounding variables (e.g., purity thresholds >95%, analytical method validation) and statistically harmonize datasets .

- In silico validation : Use molecular docking to correlate structural features (e.g., substituent electronegativity) with target binding affinities, resolving outliers in activity trends .

What strategies ensure reproducibility in crystallographic studies of this compound complexes?

Q. Methodological Answer :

- Data deposition : Follow Beilstein Journal guidelines to publish crystallographic data (CIF files) and refinement parameters (e.g., , completeness) in supplementary materials .

- Software transparency : Document SHELXTL/SHELXL parameters (e.g., HKLF 5 format for twinned data) to enable independent validation .

- Error reporting : Quantify uncertainties in bond lengths/angles (e.g., ±0.002 Å) and thermal displacement parameters to meet IUCr standards .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Q. Methodological Answer :

- DFT calculations : Optimize transition states for conjugate additions or Diels-Alder reactions using Gaussian or ORCA software. Compare activation energies (ΔG) to prioritize feasible pathways .

- Solvent effects : Apply COSMO-RS models to simulate solvent interactions (e.g., THF vs. DMF) and predict regioselectivity in nucleophilic attacks .

- Machine learning : Train models on PubChem data to correlate substituent patterns (e.g., methyl vs. ethoxy groups) with reaction yields .

What are the best practices for reporting analytical subsampling of this compound in heterogeneous mixtures?

Q. Methodological Answer :

- Subsampling protocols : Use rotary cone dividers to ensure representative aliquots, minimizing segregation errors. Document particle size distributions (e.g., 50–100 µm) and homogenization steps .

- Error propagation : Calculate subsampling errors () using incremental sampling theory and report confidence intervals (e.g., 95% CI ± 2%) .

- Validation : Cross-check results with NIST reference materials (e.g., SRM 69) for ketone quantification accuracy .

How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Q. Methodological Answer :

- Steric maps : Generate 3D van der Waals surfaces (e.g., using Avogadro) to identify hindered sites. For example, the methyl group at C5 directs electrophiles to the less hindered C3 position .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps via DFT to predict reactivity. Electron-withdrawing substituents lower LUMO energy, enhancing dienophilicity .

- Experimental validation : Compare NMR coupling constants (e.g., Hz for trans adducts) to confirm computational predictions .

What criteria should guide the selection of catalysts for asymmetric reductions of this compound?

Q. Methodological Answer :

- Enantioselectivity screens : Test chiral ligands (e.g., BINAP, Salen) with varying bite angles and electronic profiles. For α,β-unsaturated ketones, Ru-BINAP systems achieve ee >90% in hydrogenations .

- Turnover frequency (TOF) : Optimize catalyst loading (e.g., 0.5–2 mol%) and pressure (1–10 bar H) using kinetic profiling .

- Green chemistry metrics : Prioritize catalysts with low E-factors (e.g., enzymatic systems) to align with sustainable chemistry principles .

How can researchers resolve discrepancies between computational and experimental vibrational spectra of this compound?

Q. Methodological Answer :

- Frequency scaling : Apply linear scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G*) to DFT-calculated IR frequencies, reducing RMSD to <10 cm .

- Anharmonic corrections : Use VPT2 theory to account for overtones in experimental spectra (e.g., 1665 cm enone stretch) .

- Experimental calibration : Cross-validate with NIST Chemistry WebBook reference spectra for gas-phase measurements .

What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

Q. Methodological Answer :

- Multivariate regression : Use PLS or PCA to correlate descriptors (e.g., logP, molar refractivity) with bioactivity. For example, hydrophobic substituents at C2 enhance antimicrobial potency in cyclohexenones .

- Bayesian networks : Model probabilistic dependencies between substituent electronegativity and target inhibition (e.g., COX-2 vs. 5-LOX) .

- Validation : Apply k-fold cross-validation (k=5) to avoid overfitting and report Q values >0.5 for predictive reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.